molecular formula C17H15ClN4O2S B11650200 3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 303106-95-8

3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11650200
CAS No.: 303106-95-8
M. Wt: 374.8 g/mol
InChI Key: FCMHMYYECUOPPR-VXLYETTFSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: is a chemical compound with the following properties:

Chemical Reactions Analysis

Reactions::

    Oxidation: May undergo oxidation reactions.

    Reduction: Potential for reduction reactions.

    Substitution: Substitution reactions at various positions.

    Hydrazide Formation: The carbohydrazide group suggests reactivity toward hydrazine derivatives.

Common Reagents and Conditions::

    Hydrazine Hydrate: Used for hydrazide formation.

    Chlorination Agents: For introducing chlorine.

    Ethoxylation Reagents: To incorporate the ethoxyphenyl group.

Major Products:: The major products depend on the specific reaction conditions and the starting materials used.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigated for potential drug development.

    Biological Studies: May interact with biological targets.

    Materials Science: Used in the synthesis of functional materials.

    Industry: Possible applications in agrochemicals or specialty chemicals.

Mechanism of Action

The exact mechanism of action remains to be elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:

Properties

CAS No.

303106-95-8

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-14-6-4-3-5-11(14)10-19-22-17(23)13-9-12(20-21-13)15-7-8-16(18)25-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

FCMHMYYECUOPPR-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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